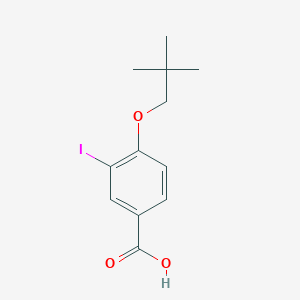

3-Iodo-4-(neopentyloxy)benzoic acid

Description

Contextualizing the Benzene (B151609) Carboxylic Acid Scaffold in Contemporary Organic Chemistry

The benzene carboxylic acid, or benzoic acid, scaffold is a fundamental structural motif in organic chemistry. wikipedia.orgaccessscience.com It consists of a benzene ring attached to a carboxyl functional group. wikipedia.orgbritannica.com This arrangement confers a unique combination of aromaticity and acidity, making benzoic acid and its derivatives versatile intermediates in synthesis. wikipedia.orgbritannica.com The carboxyl group can undergo a wide range of chemical transformations, including esterification, amidation, and reduction, while the benzene ring can be functionalized through electrophilic aromatic substitution reactions. britannica.com

In contemporary organic chemistry, benzoic acid derivatives are integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to polymers and dyes. wikipedia.org The presence of substituents on the benzene ring can significantly influence the reactivity and properties of the molecule. youtube.com For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, while electron-donating groups can modulate its reactivity in other ways. youtube.com

Significance of Aryl Iodides and Ethers in Molecular Design and Synthesis

Aryl iodides, which are organic compounds containing an iodine atom bonded to an aromatic ring, are highly prized intermediates in organic synthesis. fiveable.me The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various reactions. fiveable.me This property is exploited in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are valuable oxidizing agents in their own right. nih.govnih.gov

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are another crucial functional group in molecular design. numberanalytics.comteachy.ai They are generally stable and unreactive, which makes them excellent linkers or spacers in larger molecules. teachy.ailabinsights.nl In medicinal chemistry, the incorporation of an ether linkage can improve a drug's metabolic stability and lipophilicity, thereby enhancing its pharmacokinetic profile. numberanalytics.comnumberanalytics.com The neopentyloxy group, in particular, with its bulky tert-butyl moiety, can introduce steric hindrance that can influence molecular conformation and intermolecular interactions.

Chemical and Physical Properties

3-Iodo-4-(neopentyloxy)benzoic acid presents as a solid at room temperature. bldpharm.com Its molecular formula is C12H15IO3, and it has a molecular weight of 334.15 g/mol . bldpharm.comsinfoochem.com

| Property | Value |

| Molecular Formula | C12H15IO3 |

| Molecular Weight | 334.15 g/mol |

| CAS Number | 1131614-48-6 |

Synthesis and Reactions

The synthesis of this compound and related compounds can be achieved through multi-step synthetic routes. A common strategy involves the iodination of a substituted benzoic acid precursor. For instance, 3-iodo-4-methylbenzoic acid has been prepared and used in the synthesis of other complex molecules. sigmaaldrich.com The synthesis of various aryl iodides can be accomplished through methods like the diazotization of aryl amines followed by treatment with an iodide salt, or through direct iodination using suitable reagents. nih.govorgsyn.org

The neopentyloxy group is typically introduced via a Williamson ether synthesis, where the corresponding alkoxide reacts with a suitable aryl halide. The synthesis of related compounds, such as 4-nonylbenzoic acid, has been documented, involving the formation of a Grignard reagent and its subsequent reaction with a carbon dioxide source, followed by acidification. orgsyn.org

Applications in Research

The primary application of this compound in a research context is as a chemical intermediate. Its trifunctional nature (carboxylic acid, aryl iodide, and ether) allows for a diverse range of chemical modifications.

Role as a Building Block in Organic Synthesis

The carboxylic acid group can be converted into esters, amides, or other functional groups. The aryl iodide moiety is a versatile handle for introducing new substituents onto the aromatic ring via cross-coupling reactions. nih.gov This allows for the construction of more complex molecular architectures. For example, similar iodo-substituted benzoic acids have been utilized in the preparation of various organic compounds. sigmaaldrich.comnist.gov

Use in the Development of Novel Compounds

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. The neopentyloxy group can impart specific solubility and conformational properties to the final products. Research into compounds with similar structural motifs, such as 4-nitro-3-(octanoyloxy)benzoic acid, highlights the utility of substituted benzoic acids as scaffolds for developing new chemical entities. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethylpropoxy)-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)7-16-10-5-4-8(11(14)15)6-9(10)13/h4-6H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAVQGQTUEWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660979 | |

| Record name | 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-48-6 | |

| Record name | 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 4 Neopentyloxy Benzoic Acid and Its Structural Analogs

Retrosynthetic Analysis of the 3-Iodo-4-(neopentyloxy)benzoic Acid Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. This process is guided by known chemical reactions and disconnection strategies.

Disconnection Strategies for Aromatic Carboxylic Acids and Ether Linkages

The core structure of this compound features three key components: an aromatic ring, a carboxylic acid group, and an ether linkage. The most logical disconnections involve the bonds associated with these functional groups. lkouniv.ac.in

C-O Ether Bond Disconnection: The ether linkage is typically disconnected at the carbon-oxygen bond. This is a reliable strategy as ethers are commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. lkouniv.ac.inyoutube.com For the target molecule, this disconnection leads to two synthons: a 4-hydroxy-3-iodobenzoic acid derivative and a neopentyl cation synthon. The corresponding synthetic equivalents would be 4-hydroxy-3-iodobenzoic acid (or its ester form) and a neopentyl halide (e.g., neopentyl bromide).

Carboxylic Acid Disconnection (Functional Group Interconversion): Aromatic carboxylic acids can be retrosynthetically derived from a methyl group through oxidation, a process known as functional group interconversion (FGI). lkouniv.ac.in This suggests that a potential precursor could be 4-(neopentyloxy)-3-iodotoluene. Another common route to aromatic acids is the hydrolysis of a nitrile, which in turn can be introduced via Sandmeyer reaction from an amino group. However, the oxidation of a methyl group is a more direct approach in this context.

Combining these strategies, a primary retrosynthetic pathway points towards starting materials like 4-hydroxybenzoic acid or p-cresol, which are then functionalized accordingly.

Strategic Introduction of Halogen Functionality at the Aromatic Ring

The introduction of the iodine atom onto the aromatic ring is a critical step that requires careful strategic planning. The timing of this electrophilic aromatic substitution reaction relative to other synthetic steps is paramount. masterorganicchemistry.comquora.com

Two main strategies can be considered:

Iodination before Etherification: In this approach, a 4-hydroxybenzoic acid derivative is iodinated first. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The combined directing effects would favor the introduction of iodine at the position ortho to the hydroxyl group (position 3), which is the desired regiochemistry. The resulting 4-hydroxy-3-iodobenzoic acid would then undergo etherification.

Iodination after Etherification: Alternatively, the neopentyloxy group is first installed on the 4-hydroxybenzoic acid precursor to form 4-(neopentyloxy)benzoic acid. The neopentyloxy group, like the hydroxyl group, is also a strongly activating ortho, para-director. Iodination at this stage would also be directed to the 3-position, ortho to the ether.

The choice between these routes depends on factors like the reactivity of the intermediates and the potential for side reactions. The first strategy might be complicated by the acidity of the phenolic proton under certain iodination conditions, while the second strategy involves handling a bulkier substrate, which could affect reaction kinetics.

Development of Forward Synthesis Pathways for this compound

Based on the retrosynthetic analysis, forward synthesis pathways can be designed to construct the target molecule efficiently.

Approaches to Construct the Neopentyloxy-Substituted Benzoic Acid Precursor

The most common and effective method for forming the ether linkage is the Williamson ether synthesis. To synthesize the 4-(neopentyloxy)benzoic acid precursor, the following steps are typically employed:

Protection of the Carboxylic Acid: To prevent the acidic proton of the carboxylic acid from interfering with the base-mediated ether synthesis, it is often protected as an ester, for example, a methyl or ethyl ester. This can be achieved by reacting 4-hydroxybenzoic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄).

Williamson Ether Synthesis: The resulting methyl 4-hydroxybenzoate (B8730719) is then treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide is then reacted with a neopentyl halide, such as neopentyl bromide, to form methyl 4-(neopentyloxy)benzoate.

Hydrolysis: The final step to obtain the precursor is the hydrolysis of the ester group back to a carboxylic acid. This is typically accomplished by heating the ester with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by acidification with an acid such as hydrochloric acid (HCl). orgsyn.org

An alternative route could start from 4-chloro-benzoic acid methyl ester, using an iron-catalyzed cross-coupling reaction with a nonylmagnesium bromide to form 4-nonylbenzoic acid methyl ester, which demonstrates a method for attaching alkyl chains to the benzene (B151609) ring. orgsyn.org While this specific example uses a nonyl group, the principle could be adapted for other alkyl groups.

Regioselective Iodination Methods for Benzoic Acid Derivatives

The regioselective iodination of the 4-(neopentyloxy)benzoic acid precursor is the key step to introduce the iodine atom at the desired position. The powerful ortho, para-directing effect of the neopentyloxy group and the meta-directing effect of the carboxylic acid group both favor substitution at the C-3 position.

Several methods exist for the iodination of activated aromatic rings:

Iodine with an Oxidizing Agent: A classic method involves using molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or iodic acid (HIO₃). nih.govyoutube.com The oxidant converts I₂ into a more potent electrophilic species.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The reaction can be catalyzed by acids or transition metals. Iron(III)-catalyzed iodination using NIS has been shown to be highly regioselective for activated arenes. acs.org

Transition-Metal Catalysis: Modern methods often employ transition metal catalysts to achieve high selectivity under mild conditions. Iridium-catalyzed C-H activation/iodination of benzoic acids has been developed, showing excellent ortho-selectivity. acs.orgresearchgate.net Palladium-catalyzed methods have also been reported for the ortho-iodination of benzoic acids in aqueous media. researchgate.netresearchgate.net

Electrochemical Iodination: A green chemistry approach involves the electrochemical generation of iodinating species in situ from a simple iodide source like potassium iodide (KI), which can then react with the aromatic substrate. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities, such as di-iodinated or other isomeric byproducts. Key parameters to optimize include the choice of iodinating agent, catalyst, solvent, temperature, and reaction time.

Based on studies of similar iodination reactions of benzoic acids, the following table summarizes potential conditions and their effects. acs.orgresearchgate.netresearchgate.netrsc.org

| Parameter | Variation | Expected Outcome | Citation |

| Iodinating Agent | I₂/oxidant, NIS, ICl | NIS often provides milder conditions and better selectivity. | acs.orgnih.gov |

| Catalyst | None, Lewis acids (FeCl₃), Transition metals (Ir, Pd) | Transition metal catalysts can offer high regioselectivity and efficiency under mild conditions. | acs.orgacs.orgresearchgate.net |

| Solvent | Acetic acid, HFIP, Toluene, Water | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective in Ir-catalyzed iodination. Aqueous media can be used in some Pd-catalyzed systems. | acs.orgresearchgate.net |

| Temperature | Room temperature to 120 °C | Milder temperatures (e.g., room temp to 80 °C) are often sufficient with effective catalysts, reducing side reactions. | acs.orgrsc.org |

| Base/Additive | None, Proton sponge, K₂CO₃ | Some methods are base- and additive-free, which simplifies the process and improves atom economy. | acs.org |

By systematically adjusting these parameters, a robust and efficient synthesis for this compound can be developed, ensuring high yield and purity of the final product.

Synthesis of Related Benzoic Acid Derivatives and Iodinated Aromatic Compounds

The creation of complex aromatic molecules like this compound hinges on the ability to precisely control the placement of different functional groups on a benzene ring. The following sections detail established and innovative methods for synthesizing key precursors and analogs, namely substituted benzoic acids and aryl iodides.

Modular Synthesis of Variably Substituted Benzoic Acids

The modular synthesis of benzoic acid derivatives allows for the construction of a diverse library of compounds by combining different chemical building blocks. This approach is highly valued for its efficiency and adaptability in medicinal chemistry and materials science.

One advanced modular approach is the rhodium-catalyzed [2+2+2] cycloaddition, which can generate significant molecular complexity in a single step. nih.gov This method has been successfully employed to create complex benzoxaboraheterocycles, which are structurally related to benzoic acids. nih.gov The key advantage is its high atom economy and the ability to rapidly assemble intricate aromatic systems from simpler, modular components. nih.gov

More traditional, yet highly effective, methods for synthesizing substituted benzoic acids often involve the oxidation of corresponding benzyl (B1604629) alcohols or aldehydes. For instance, a catalyst system using tert-butyl hydroperoxide (TBHP)/Oxone and ferric chloride (FeCl3) under solvent-free conditions provides an efficient and selective pathway for oxidizing benzyl alcohols to benzoic acids with high yields. researchgate.net Other approaches include the carbonation of Grignard reagents derived from aryl halides, a classic and reliable method for introducing the carboxylic acid group. youtube.com

The synthesis can also proceed from other functionalized precursors. For example, various substituted benzoic acids have been prepared by converting an initial benzoic acid derivative into a more reactive acid chloride. This intermediate can then be reacted with other nucleophiles to build more complex structures, as demonstrated in the synthesis of benzoylthioureido derivatives. nih.gov The conversion often starts from a readily available benzoic acid, which is treated with a reagent like thionyl chloride to form the benzoyl chloride. nih.gov This reactive intermediate then serves as a versatile building block for further molecular elaboration. nih.gov

A variety of synthetic strategies starting from different precursors are summarized in the table below.

| Starting Material Precursor | Reagents/Catalyst | Product Type | Reference |

| Alkyne Boronic Acids & Diynes | Rhodium Catalyst | Complex Benzoxaboraheterocycles | nih.gov |

| Benzyl Alcohols | TBHP/Oxone, FeCl3 | Substituted Benzoic Acids | researchgate.net |

| Aryl Halides | Mg, CO2, then H3O+ | Substituted Benzoic Acids | youtube.com |

| Substituted Benzoic Acids | Thionyl Chloride, then Ammonium Thiocyanate | Benzoyl Isothiocyanates | nih.gov |

| 2-Aminobenzoic Acids | Carboxylic Acid Reagents | Quinazolin-4(3H)-ones | researchgate.net |

Accessing Related Aryl Iodides for Comparative Studies

The synthesis of aryl iodides is a fundamental transformation in organic chemistry, providing key intermediates for cross-coupling reactions and for direct use in biologically active molecules. Accessing a range of aryl iodides is essential for structure-activity relationship (SAR) studies.

A particularly effective and mild method for the synthesis of aryl iodides involves the use of arylhydrazine hydrochlorides and molecular iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.govnih.gov This metal- and base-free method operates at a moderate temperature of 60 °C and tolerates a wide variety of functional groups, including those with both electron-donating and electron-withdrawing properties. acs.orgresearchgate.net The reaction proceeds through the oxidation of the arylhydrazine to an arenediazonium salt, which then undergoes a single-electron transfer to form an aryl radical that combines with an iodine radical. acs.orgnih.gov This method is noted for its safety, simple execution, and high efficiency. researchgate.net

Another valuable technique for preparing aryl iodides under mild conditions is the iodine-promoted decomposition of 1-aryl-3,3-dialkyltriazenes. umich.edu This method avoids the harsh acidic conditions often associated with other triazene (B1217601) decomposition protocols, making it suitable for substrates with acid-labile functional groups like ethers or esters. umich.edu The reaction can be performed in common organic solvents at temperatures between 80-100 °C, and the presence of iodine significantly accelerates the conversion to the corresponding aryl iodide in high yields. umich.edu Even substrates with strongly electron-withdrawing groups react efficiently under these conditions. umich.edu

The scope of the synthesis of aryl iodides from arylhydrazines is highlighted in the table below, showcasing its applicability to a range of substrates.

| Arylhydrazine Hydrochloride Substrate | Product | Yield (%) | Reference |

| 4-Chlorophenylhydrazine HCl | 1-Chloro-4-iodobenzene | 91 | researchgate.net |

| 4-Bromophenylhydrazine HCl | 1-Bromo-4-iodobenzene | 92 | researchgate.net |

| 4-Fluorophenylhydrazine HCl | 1-Fluoro-4-iodobenzene | 88 | researchgate.net |

| 4-Methylphenylhydrazine HCl | 1-Iodo-4-methylbenzene | 93 | researchgate.net |

| 4-Methoxyphenylhydrazine HCl | 1-Iodo-4-methoxybenzene | 93 | researchgate.net |

| 4-(Trifluoromethyl)phenylhydrazine HCl | 1-Iodo-4-(trifluoromethyl)benzene | 85 | researchgate.net |

| 4-Cyanophenylhydrazine HCl | 4-Iodobenzonitrile | 80 | researchgate.net |

| 4-Carboxyphenylhydrazine HCl | 4-Iodobenzoic acid | 88 | researchgate.net |

These methods provide robust and versatile routes for the synthesis of a wide array of iodinated aromatic compounds, which are essential for comparative studies and the development of new chemical entities.

Advanced Analytical Characterization Techniques for 3 Iodo 4 Neopentyloxy Benzoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of "3-Iodo-4-(neopentyloxy)benzoic acid" by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound". By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the neopentyloxy group, and the methyl protons of the tert-butyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.orgrsc.orghmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. docbrown.info The spectrum would show signals for the carboxyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the carbons of the neopentyloxy group. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| -OCH₂- | ~3.7 | s |

| -C(CH₃)₃ | ~1.0 | s |

| -COOH | >10 | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-COOH | 125 - 135 |

| -OCH₂- | 75 - 85 |

| -C(CH₃)₃ | 30 - 35 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. spectroscopyonline.com The FTIR spectrum of a carboxylic acid is characterized by several distinct peaks. chegg.com A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxyl group typically appears as a strong absorption between 1710 and 1680 cm⁻¹. spectroscopyonline.comresearchgate.net Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region. spectroscopyonline.com

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carboxylic Acid C=O | Stretch | 1710 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 |

| Ether C-O | Stretch | 1250 - 1000 |

| O-H Bend | Bend | 960 - 900 (broad) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound". In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner, providing structural information. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (334.15 g/mol ). bldpharm.com Fragmentation may involve the loss of the neopentyl group, the carboxyl group, or the iodine atom, leading to characteristic fragment ions. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 334 | Molecular Ion |

| [M - C₅H₁₁]⁺ | 263 | Loss of the neopentyl group |

| [M - COOH]⁺ | 289 | Loss of the carboxyl group |

| [M - I]⁺ | 207 | Loss of the iodine atom |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating "this compound" from impurities and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While "this compound" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, it can be converted into a more volatile derivative, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. nist.gov This derivatized sample can then be analyzed by GC-MS. The GC separates the derivative from any volatile impurities, and the mass spectrometer provides identification of the eluted components based on their mass spectra. This technique is highly sensitive for detecting and identifying trace impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound". researchgate.net A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). ust.eduusda.govugm.ac.id Detection is commonly performed using a UV detector, set at a wavelength where the benzoic acid chromophore has strong absorbance. ust.edu By analyzing the chromatogram, the area of the peak corresponding to "this compound" can be compared to the total area of all peaks to determine its purity. HPLC can also be used for the preparative isolation and purification of the compound. helixchrom.com

Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 10 - 20 µL |

Chemical Reactivity and Mechanistic Investigations of 3 Iodo 4 Neopentyloxy Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of the molecule's functionality, enabling classic transformations such as esterification, amidation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-Iodo-4-(neopentyloxy)benzoic acid can readily undergo esterification. This reaction typically proceeds by reacting the benzoic acid with an alcohol under acidic catalysis, a process known as Fischer esterification. youtube.com The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.

Amidation, the formation of an amide bond, is another fundamental reaction. This is often achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then reacts with an amine. Alternatively, modern peptide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.govsigmaaldrich.comnih.gov These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), are highly efficient for forming amide bonds, even with sterically hindered substrates. sigmaaldrich.com The process generally involves the formation of a highly reactive activated ester intermediate that is readily attacked by the amine. nih.govnih.gov

Reduction Pathways to Corresponding Alcohols or Aldehydes

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or aldehyde.

Reduction to Alcohol: A complete reduction to the benzyl (B1604629) alcohol, (3-iodo-4-(neopentyloxy)phenyl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, capable of reducing carboxylic acids and their derivatives to primary alcohols. doubtnut.comtestbook.combyjus.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like THF. quora.comquora.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde, 3-iodo-4-(neopentyloxy)benzaldehyde, is more complex and cannot be achieved in a single step with common reagents. A standard laboratory approach involves a two-step sequence. First, the benzoic acid is converted to its corresponding acyl chloride. The acyl chloride is then subjected to a controlled reduction, for instance, through a Rosenmund reduction using a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas. vedantu.com Alternatively, other reducing agents like lithium tri-tert-butoxyaluminum hydride or Diisobutylaluminium hydride (DIBAL-H) can selectively reduce acyl chlorides or esters to aldehydes at low temperatures. quora.comyoutube.com

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is the primary site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to corresponding bromides or chlorides makes it an excellent substrate for these transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide moiety is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uklibretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is highly versatile and tolerant of many functional groups. For this compound, this provides a direct route to substituted biphenyl (B1667301) compounds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylated alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and a copper(I) salt, and requires a base, often an amine which can also serve as the solvent. organic-chemistry.orglibretexts.org The mechanism is believed to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step. wikipedia.org Copper-free versions of this reaction have also been developed. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product. libretexts.org

The following table provides illustrative conditions for these coupling reactions, based on data from structurally similar 3-iodo-4-alkoxybenzoic acid derivatives.

| Coupling Reaction | Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst / Base / Solvent | Product |

| Suzuki | Methyl 3-iodo-4-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane | Methyl 4-methoxy-[1,1'-biphenyl]-3-carboxylate |

| Sonogashira | 3-Iodoalk-2-en-1-ols (vinyl iodide) | Terminal Propargyl Alcohols | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkyn-2-ene-1,6-diols nih.gov |

| Heck | Aryl Iodides | 4-Pentenoic Acid Derivatives | Pd(OAc)₂ / K₃PO₄ / EtOH | δ-Aryl Pentanoic Acid Derivatives rsc.org |

This table is illustrative and based on reactions of analogous compounds to demonstrate typical conditions.

Nucleophilic Aromatic Substitution Pathways and Limitations

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group, like iodide, by a nucleophile. However, this reaction pathway is generally not favored for this compound. SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The neopentyloxy group on the target molecule is an electron-donating group, which increases the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. This deactivates the ring towards nucleophilic attack, rendering the SNAr pathway highly unfavorable under standard conditions. diva-portal.org Consequently, the aryl iodide functionality is almost exclusively manipulated through cross-coupling chemistry.

Influence of the Neopentyloxy Ether on Aromatic Ring Reactivity and Stability

The neopentyloxy group exerts a significant influence on the molecule's reactivity through both electronic and steric effects.

Electronic Effects: The oxygen atom of the ether is electron-donating through resonance (+R effect), where its lone pairs delocalize into the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution (though the present substituents already occupy the 1, 3, and 4 positions). This electron-donating nature also enhances the rate of oxidative addition in palladium-catalyzed coupling reactions compared to non-alkoxylated analogues, although it deactivates the ring for nucleophilic aromatic substitution. yonedalabs.com

Steric Effects: The most distinguishing feature of the neopentyloxy group compared to a methoxy (B1213986) or ethoxy group is its substantial steric bulk. The quaternary carbon adjacent to the ether oxygen, with its three methyl groups, creates a sterically crowded environment. This steric hindrance can impact reaction rates at adjacent positions. For instance, while the iodide is at the ortho position to the neopentyloxy group, its reactivity in cross-coupling reactions might be slightly modulated by the steric demands of the incoming catalyst-ligand complex. The bulkiness could also sterically shield the carboxylic acid group, potentially slowing down reactions like esterification or amidation with very large nucleophiles compared to its less hindered 4-methoxy counterpart. lumenlearning.com This steric factor is a critical consideration in planning synthetic routes involving this compound.

Detailed Mechanistic Studies of Key Functional Group Transformations

The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the carboxylic acid, the aryl iodide, and the neopentyloxy ether. Mechanistic investigations into the transformations of this compound and its close analogs reveal intricate details of how each group influences and participates in various reactions. The following sections delve into the mechanistic pathways of significant transformations at each of these functional sites.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for reactions such as esterification. Due to the steric hindrance imposed by the adjacent bulky neopentyloxy group and the iodine atom, the mechanism of esterification warrants careful consideration.

Fischer-Speier Esterification:

The acid-catalyzed esterification of this compound with an alcohol, such as methanol (B129727), typically proceeds via the Fischer-Speier mechanism. This reversible process involves several key steps, as outlined below. masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, commonly sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester.

Deprotonation: Finally, a base (which can be the alcohol or water) deprotonates the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The steric hindrance from the ortho-iodine and the neopentyloxy group can slow down the rate of this reaction compared to unhindered benzoic acids. acs.org

| Step | Description | Key Intermediate |

| 1 | Protonation of carbonyl oxygen | Acylium ion |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of water | Protonated ester |

| 5 | Deprotonation | Final ester product |

Transformations Involving the Aryl-Iodine Bond

The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling provides a powerful method for forming a new carbon-carbon bond at the site of the iodine atom. The reaction of this compound with an organoboron reagent, such as a boronic acid (Ar'-B(OH)₂), proceeds through a well-established catalytic cycle. youtube.comyoutube.comnih.gov

The catalytic cycle involves three main stages:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-iodine bond of this compound. This step forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is I > Br > Cl. youtube.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the C-I bond | 0 → +2 |

| Transmetalation | Organic group from boronic acid replaces iodide on Pd | +2 → +2 |

| Reductive Elimination | C-C bond is formed, product is released | +2 → 0 |

Sonogashira Coupling:

For the formation of a carbon-carbon triple bond, the Sonogashira coupling is employed, which typically utilizes both palladium and copper co-catalysts. wikipedia.orgyoutube.comorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles.

Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. wikipedia.org

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) complex. wikipedia.orglibretexts.org

The subsequent reductive elimination from the palladium center yields the alkynylated product and regenerates the Pd(0) catalyst. youtube.com

Buchwald-Hartwig Amination:

The formation of a carbon-nitrogen bond at the position of the iodine can be achieved via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-coupling reactions:

Oxidative Addition: A Pd(0) complex adds to the aryl iodide.

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: This complex undergoes reductive elimination to form the new C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst. wikipedia.org

Transformations Involving the Neopentyloxy Group

The neopentyloxy group is generally stable. However, under forcing acidic conditions, cleavage of the ether linkage can occur.

Acid-Catalyzed Ether Cleavage:

The cleavage of the aryl-ether bond with a strong acid like HBr or HI proceeds via a nucleophilic substitution mechanism. youtube.com

Protonation of the Ether Oxygen: The ether oxygen is first protonated by the strong acid, making the adjacent carbon atoms more electrophilic and creating a good leaving group (neopentyl alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. In the case of the neopentyloxy group, due to the high instability of a primary carbocation at the neopentyl position, the reaction will proceed via an Sₙ2 mechanism, where the nucleophile attacks the less hindered carbon of the protonated ether. However, given the steric hindrance of the neopentyl group, this reaction is generally slow. Alternatively, attack at the aromatic carbon can occur, though this is also disfavored. Under harsh conditions, cleavage will likely produce 3-iodo-4-hydroxybenzoic acid and neopentyl iodide. youtube.com

The stability of the neopentyloxy group is a key feature, often making it a suitable protecting group for the hydroxyl function during various synthetic transformations on other parts of the molecule.

Structure Activity Relationship Sar Studies Centered on the 3 Iodo 4 Neopentyloxy Benzoic Acid Scaffold

Rational Design and Exploration of Analog Series from the 3-Iodo-4-(neopentyloxy)benzoic Acid Scaffold

The iodine atom at the 3-position of the benzoic acid ring is a key feature that can significantly influence the compound's properties. Halogens can affect the electronic nature of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

Systematic replacement of the iodine atom with other halogens (fluorine, chlorine, bromine) or with hydrogen allows for a clear understanding of the role of this substituent. The table below illustrates a hypothetical series of such analogs and the anticipated impact on biological activity based on general SAR principles for halogenated benzoic acids.

| Compound | Modification at 3-position | Expected Impact on Activity |

| Analog 1 | Hydrogen | Provides a baseline for the effect of halogen substitution. |

| Analog 2 | Fluorine | Smallest halogen, highly electronegative, can alter pKa and act as a hydrogen bond acceptor. |

| Analog 3 | Chlorine | Larger and more lipophilic than fluorine, can influence binding through hydrophobic interactions. |

| Analog 4 | Bromine | Similar in size to a methyl group, can form stronger halogen bonds than chlorine. |

| Analog 5 | Iodine | Largest and most polarizable halogen, capable of forming strong halogen bonds and influencing stacking interactions. |

This table is illustrative and the expected impact is based on general principles of medicinal chemistry.

Research findings on related halogenated benzoic acid derivatives suggest that the nature of the halogen at the 3-position can have a profound effect on activity. For instance, in some series of bioactive compounds, a larger halogen like iodine is found to be optimal for activity, potentially due to its ability to form strong halogen bonds with a target protein. In other cases, a smaller halogen like chlorine or fluorine may be preferred to achieve a better fit within a binding pocket or to modulate the compound's electronic properties more favorably. The removal of the halogen (replacement with hydrogen) often leads to a significant decrease in activity, highlighting the importance of this substituent.

The 4-(neopentyloxy) group is a bulky and lipophilic substituent that can play a crucial role in anchoring the molecule within a hydrophobic pocket of a target receptor. Variations in the size, shape, and flexibility of this alkyloxy side chain can provide valuable insights into the spatial requirements of the binding site.

A systematic exploration of this side chain would involve synthesizing analogs with different alkyloxy groups, as outlined in the hypothetical table below.

| Compound | Modification at 4-position | Expected Impact on Activity |

| Analog 6 | Methoxy (B1213986) | Smallest alkoxy group, provides a baseline for the effect of steric bulk. |

| Analog 7 | Ethoxy | Slightly larger, increases lipophilicity. |

| Analog 8 | Isopropoxy | Introduction of branching, increases steric hindrance. |

| Analog 9 | Cyclopentyloxy | Introduces a rigid cyclic structure, restricts conformational flexibility. |

| Analog 10 | Neopentyloxy (parent) | Bulky, branched group, may provide optimal hydrophobic interactions. |

| Analog 11 | Benzyloxy | Introduces an aromatic ring, can participate in pi-stacking interactions. |

This table is illustrative and the expected impact is based on general principles of medicinal chemistry.

Studies on other 4-alkoxybenzoic acid derivatives have shown that the size and shape of the alkoxy group are critical for biological activity. For many receptor systems, there is an optimal size for the hydrophobic substituent. A group that is too small may not make sufficient contact with the hydrophobic pocket, while a group that is too large may cause steric clashes. The neopentyloxy group, with its significant steric bulk, is often used to probe for the presence of large hydrophobic pockets in a binding site. The introduction of cyclic structures can help to pre-organize the molecule into a bioactive conformation, potentially increasing its potency.

The carboxylic acid group of this compound is a key functional group that can participate in hydrogen bonding and ionic interactions. It is also a site for metabolic modification in the body. Derivatization of this group into esters and amides can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.

The following table presents a hypothetical series of analogs with modifications to the carboxyl group.

| Compound | Modification of Carboxyl Group | Expected Impact on Activity |

| Analog 12 | Methyl Ester | Masks the acidic proton, increases lipophilicity, can act as a prodrug. |

| Analog 13 | Ethyl Ester | Further increases lipophilicity compared to the methyl ester. |

| Analog 14 | Primary Amide | Replaces the hydroxyl with an amino group, can act as a hydrogen bond donor and acceptor. |

| Analog 15 | N-Methyl Amide | Secondary amide, reduces hydrogen bond donating capacity. |

| Analog 16 | N,N-Dimethyl Amide | Tertiary amide, no hydrogen bond donating capacity. |

This table is illustrative and the expected impact is based on general principles of medicinal chemistry.

The conversion of the carboxylic acid to an ester or an amide is a common strategy in drug design. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. This can improve the oral bioavailability of a compound. Amides are generally more metabolically stable than esters and can also participate in different hydrogen bonding interactions. The choice of the specific ester or amide can be used to fine-tune the compound's properties. For example, increasing the size of the alkyl group on the ester can increase its lipophilicity and affect its rate of hydrolysis. Similarly, the substitution pattern on the amide nitrogen can modulate its hydrogen bonding capabilities and steric profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized analogs, thereby guiding the drug discovery process and reducing the need for extensive synthesis and testing.

Development of Robust QSAR Models from Analog Series

The development of a robust QSAR model for the this compound scaffold would begin with the synthesis and biological testing of a diverse series of analogs, such as those described in the preceding sections. The biological activity data, typically expressed as an IC50 or EC50 value, would then be correlated with various calculated physicochemical descriptors of the molecules.

The process of developing a QSAR model generally involves the following steps:

Data Set Selection: A set of at least 20-30 analogs with a good range of biological activities is typically required. This set is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

Descriptor Calculation: A wide range of physicochemical descriptors are calculated for each molecule in the data set. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to find the best correlation between the descriptors and the biological activity.

Model Validation: The predictive ability of the model is assessed using the test set of compounds. A good QSAR model should be able to accurately predict the activities of compounds that were not used in its development.

For the this compound series, a QSAR model might take the form of an equation like:

log(1/IC50) = c1logP + c2σ + c3*Es + ... + constant

where logP represents lipophilicity, σ (sigma) represents electronic effects (Hammett constant), and Es represents steric effects (Taft's steric parameter). The coefficients (c1, c2, c3) indicate the relative importance of each descriptor.

Identification of Physicochemical Descriptors Influencing Chemical Behavior

The chemical behavior and ultimately the biological activity of the this compound analogs are governed by a variety of physicochemical properties. QSAR studies on related benzoic acid derivatives have identified several key descriptors that are often important.

The table below lists some of the most relevant physicochemical descriptors and their likely influence on the chemical behavior of this class of compounds.

| Physicochemical Descriptor | Symbol | Influence on Chemical Behavior |

| Hydrophobicity (Lipophilicity) | logP | Governs the compound's ability to cross cell membranes and bind to hydrophobic pockets in receptors. |

| Electronic Effects | Hammett constant (σ) | Describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring, influencing pKa and interactions with the target. |

| Steric Parameters | Taft's steric parameter (Es), Molar Refractivity (MR) | Quantify the size and shape of substituents, which can affect the fit of the molecule in a binding site. |

| Hydrogen Bonding Capacity | Number of H-bond donors/acceptors | Determines the ability of the molecule to form hydrogen bonds with the target, which are crucial for binding affinity. |

| Polarizability | α | Relates to the ease with which the electron cloud of a molecule can be distorted, important for van der Waals and halogen bonding interactions. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, which can influence its solubility and interactions with polar residues in a binding site. |

In the context of the this compound scaffold, logP would be significantly influenced by the nature of the alkyloxy side chain and any modifications to the carboxyl group. The Hammett constant σ would be affected by the halogen at the 3-position. Steric parameters like Es and MR would be critical for understanding the impact of the bulky neopentyloxy group and any other large substituents. The development of a predictive QSAR model would depend on carefully selecting and correlating these descriptors with the observed biological activity of a series of well-designed analogs.

Ligand-Based and Structure-Based Approaches in Scaffold Optimization

The optimization of the this compound scaffold in drug discovery, particularly for targets such as the thyroid hormone receptor (TR), has been significantly advanced through the synergistic application of ligand-based and structure-based design strategies. These computational approaches allow for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a specific biological target. By analyzing a series of active compounds, it is possible to develop a hypothesis, known as a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. Quantitative structure-activity relationship (QSAR) studies are a cornerstone of LBDD, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For the this compound scaffold, QSAR studies would typically involve the synthesis of a library of analogs with systematic modifications to the core structure. For instance, the neopentyloxy group could be replaced with other alkoxy groups of varying size, lipophilicity, and polarity. Similarly, the iodo substituent could be moved to other positions or replaced by other halogens or functional groups. The biological activity of these compounds would then be determined, and the data used to build a QSAR model. Such models can reveal that factors like hydrophobicity and the presence of electron-donating groups on the benzene (B151609) ring are crucial for potent activity.

In contrast, structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. This approach allows for the visualization of the binding site and the interactions between the ligand and the receptor at an atomic level. Molecular docking is a key SBDD technique where computational algorithms predict the preferred orientation of a ligand when bound to a receptor. This information can then be used to design new ligands with improved complementarity to the binding site.

By understanding these interactions, medicinal chemists can make targeted modifications to the scaffold. For example, to enhance potency, the neopentyloxy group could be modified to better fill the hydrophobic pocket or to introduce additional favorable interactions. To improve selectivity for a specific receptor isoform, such as TRβ over TRα, subtle modifications could be made to exploit the small differences in the amino acid composition of their respective ligand-binding domains.

The integration of both ligand-based and structure-based approaches provides a powerful paradigm for scaffold optimization. The insights gained from QSAR can guide the initial selection of modifications, while molecular docking can rationalize the observed SAR and provide a more detailed understanding of the ligand-receptor interactions. This iterative cycle of design, synthesis, and biological evaluation, guided by computational methods, accelerates the discovery of new drug candidates based on the this compound scaffold.

| Compound ID | R Group (at position 4) | X Group (at position 3) | Biological Activity (IC50, nM) |

| 1 | -O-CH2-C(CH3)3 (Neopentyloxy) | I | 50 |

| 2 | -O-CH2-CH(CH3)2 (Isobutyloxy) | I | 75 |

| 3 | -O-CH2-CH3 (Ethoxy) | I | 150 |

| 4 | -O-CH2-C(CH3)3 (Neopentyloxy) | Br | 65 |

| 5 | -O-CH2-C(CH3)3 (Neopentyloxy) | Cl | 120 |

| 6 | -O-CH(CH3)2 (Isopropyloxy) | I | 90 |

Computational Chemistry and Molecular Modeling of 3 Iodo 4 Neopentyloxy Benzoic Acid and Its Analogs

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. For 3-Iodo-4-(neopentyloxy)benzoic acid and its analogs, docking simulations are pivotal in elucidating their mechanism of action at a molecular level.

Ligand-System Binding Mode Prediction and Energetic Analysis

The initial step in molecular docking involves the prediction of the most favorable binding pose of a ligand within the active site of a target protein. For a hypothetical study involving this compound, a relevant protein target would first be identified based on experimental data or homology to known targets of similar compounds. For instance, studies on analogous 4-alkoxybenzoic acid derivatives have identified the Trypanosome Alternative Oxidase (TAO) as a potential target. nih.gov

The docking process would involve generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on a defined scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of such an analysis would predict the most stable ligand-protein complex.

Table 1: Hypothetical Docking Simulation Results for this compound Analogs against a Target Protein

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| This compound | -8.5 | Arg129, Tyr256, Phe302 |

| 3-Iodo-4-(isobutoxy)benzoic acid | -8.2 | Arg129, Tyr256, Phe302 |

| 3-Iodo-4-(propoxy)benzoic acid | -7.9 | Arg129, Tyr256 |

| 4-(Neopentyloxy)benzoic acid | -7.5 | Arg129, Tyr256 |

This table presents hypothetical data for illustrative purposes.

Characterization of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Beyond predicting the binding pose and affinity, molecular docking provides a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are critical for its biological activity.

Hydrogen Bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues, such as arginine, lysine, or asparagine, within the binding site. This is a crucial anchoring interaction for many benzoic acid-based inhibitors.

Hydrophobic Interactions: The neopentyloxy group, with its bulky and nonpolar nature, would be expected to engage in significant hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. The size and shape of this group would influence its fit within hydrophobic pockets of the receptor.

π-Stacking: The aromatic ring of the benzoic acid core can participate in π-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The iodine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains. This specific interaction can significantly contribute to both affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Protocols

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for screening large compound libraries to identify novel, structurally diverse molecules with the desired activity.

Generation of Ligand-Based Pharmacophore Models

In the absence of a known 3D structure of the target protein, a pharmacophore model can be generated based on a set of known active ligands. For this compound and its analogs with known biological activity, a ligand-based pharmacophore model would typically be constructed by aligning these molecules and identifying common chemical features. These features could include:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrophobic feature (from the neopentyloxy group).

An aromatic ring feature.

A halogen bond donor (from the iodine atom).

The spatial relationship between these features would define the pharmacophore model.

Elucidation of Structure-Based Pharmacophores from Receptor Binding Sites

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be derived directly from the ligand-binding site. This approach identifies key interaction points within the active site that are essential for ligand binding. For a target of this compound, the pharmacophore features would correspond to the complementary chemical environments within the binding pocket, such as:

A hydrogen bond donor feature from a key residue interacting with the carboxylate.

A hydrophobic region corresponding to the pocket accommodating the neopentyloxy group.

An aromatic region for π-stacking interactions.

An electron-rich area capable of accepting a halogen bond.

Table 2: Example of a Structure-Based Pharmacophore Model

| Feature | Type | Position (x, y, z) | Radius (Å) |

| HBA | Hydrogen Bond Acceptor | 10.2, 5.6, 12.1 | 1.0 |

| HY | Hydrophobic | 13.5, 4.2, 11.5 | 1.5 |

| AR | Aromatic Ring | 11.8, 7.9, 13.0 | 1.2 |

| HBD | Halogen Bond Donor | 8.5, 6.1, 13.5 | 0.8 |

This table represents a hypothetical pharmacophore model with arbitrary coordinates and radii.

Application in High-Throughput Virtual Screening for Novel Ligand Identification

Once a validated pharmacophore model is established, it can be employed as a filter in high-throughput virtual screening (HTVS) campaigns. Large chemical databases, containing millions of compounds, can be rapidly screened to identify molecules that match the pharmacophore query. This process significantly narrows down the number of compounds for more computationally intensive studies, such as molecular docking, and ultimately for experimental testing.

The workflow for such a virtual screening protocol would typically involve:

Database Preparation: Preparing a large library of 3D compound structures.

Pharmacophore Screening: Rapidly filtering the database to retain only those molecules that fit the pharmacophore model.

Docking and Scoring: Subjecting the hits from the pharmacophore screen to molecular docking simulations to predict their binding modes and affinities.

Hit Selection and Experimental Validation: Selecting the most promising candidates based on their docking scores and interaction patterns for synthesis and biological evaluation.

This integrated computational approach, combining pharmacophore modeling and molecular docking, provides a robust framework for the discovery of novel and potent analogs of this compound, accelerating the journey from chemical concept to potential therapeutic agent.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and predicting the reactivity of molecules. For this compound and its analogs, these methods provide invaluable insights into their fundamental chemical properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound is characterized by a planar benzoic acid core, with the carboxyl and neopentyloxy groups lying in or close to the plane of the benzene (B151609) ring. The bulky neopentyl group, however, will likely adopt a staggered conformation to minimize steric hindrance.

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the neopentyloxy group, which acts as an electron-donating group. The iodine atom, being a large and polarizable halogen, will also contribute to the HOMO. The LUMO is anticipated to be concentrated on the carboxylic acid group, particularly the carbonyl carbon and the aromatic ring. The presence of the electron-withdrawing iodine atom at the meta position to the carboxylic acid can influence the electronic distribution and the energies of these orbitals.

Table 1: Predicted Optimized Geometries for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C=O (carbonyl) Bond Length | ~1.22 Å |

| C-O (hydroxyl) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O (ether) Bond Angle | ~118° |

| C-C=O Bond Angle | ~123° |

| C-C-OH Bond Angle | ~115° |

Note: The values in this table are hypothetical and based on typical values for similar molecular fragments. Actual values would require specific DFT calculations.

Prediction of Chemical Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity)

From the HOMO and LUMO energies obtained through DFT calculations, several chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is given by ω = μ2 / (2η).

Table 2: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Trend/Value |

| Ionization Energy (I) | Lower than benzoic acid |

| Electron Affinity (A) | Higher than benzoic acid |

| Chemical Hardness (η) | Moderate |

| Electrophilicity Index (ω) | Moderate to High |

Note: The trends in this table are qualitative predictions based on the known effects of the substituents. Precise values would necessitate specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Trajectory Analysis of Molecular Flexibility and Conformational Transitions

For a molecule like this compound, MD simulations can reveal its conformational flexibility. The neopentyloxy group, with its rotatable bonds, can adopt various conformations. Trajectory analysis from an MD simulation would involve monitoring key dihedral angles to identify the most populated conformational states and the transitions between them.

The flexibility of the neopentyl group and the rotation around the C-O ether bond are of particular interest. The simulation can quantify the rotational barriers and the preferred orientations of this bulky group relative to the benzene ring. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Simulation of Solvent Effects on Molecular Conformation and Interactions

MD simulations are particularly powerful for studying molecules in a solvent environment, which is more representative of real-world chemical and biological systems. By explicitly including solvent molecules (e.g., water) in the simulation box, one can investigate how the solvent influences the conformation and dynamics of this compound.

The solvent can affect the molecule in several ways:

Solvation of the Carboxylic Acid Group: The polar carboxylic acid group will form hydrogen bonds with water molecules. MD simulations can characterize the structure and dynamics of this hydration shell.

Hydrophobic Interactions: The nonpolar neopentyl group will have hydrophobic interactions with water, which may influence its preferred conformation.

Conformational Preferences: The presence of a solvent can alter the relative energies of different conformers, potentially favoring conformations that are different from those predicted in the gas phase by DFT calculations.

By analyzing the radial distribution functions between the solute and solvent atoms, MD simulations can provide a detailed picture of the solvation structure. Furthermore, the simulations can be used to calculate the potential of mean force for conformational changes in solution, providing a more accurate understanding of the molecule's flexibility in a condensed phase. Recent studies on benzoic acid in confined spaces have shown that the environment significantly impacts its aggregation and dynamics, highlighting the importance of considering the surrounding medium in molecular simulations. rsc.orgnih.govresearchgate.net

Advanced Theoretical Frameworks and Future Research Directions for 3 Iodo 4 Neopentyloxy Benzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of iodinated aromatic compounds often relies on methods that can be resource-intensive and generate significant waste. Future research into the synthesis of 3-Iodo-4-(neopentyloxy)benzoic acid is anticipated to focus on the development of more efficient and environmentally benign methodologies.

One promising avenue is the exploration of C-H activation/iodination reactions . These methods offer a more atom-economical approach by directly converting a carbon-hydrogen bond to a carbon-iodine bond, bypassing the need for pre-functionalized starting materials. The development of robust and selective catalysts, potentially based on transition metals like palladium or copper, will be crucial for the successful application of this technology to complex molecules like this compound.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of safer and more sustainable solvents, the development of catalytic systems that can be recycled and reused, and the design of processes that minimize energy consumption. For instance, mechanochemical synthesis, which utilizes mechanical force to drive chemical reactions, could offer a solvent-free alternative for the preparation of this compound and its derivatives.

Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. For a molecule like this compound, these technologies can be leveraged in several ways.

Moreover, ML models are being developed to predict the outcomes of chemical reactions and even to suggest optimal synthetic routes. By analyzing vast amounts of reaction data, these models can identify patterns and correlations that may not be apparent to human chemists. This could lead to the discovery of unconventional yet highly efficient methods for the synthesis of this compound.

Development of Sophisticated Computational Models for Predicting Chemical Transformations

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. For this compound, the development of sophisticated computational models can offer deep insights into its reactivity and potential transformations.